Ezh2-IN-5
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Overview
Description
Ezh2-IN-5 is a small molecule inhibitor targeting the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification leads to the repression of gene transcription, particularly of tumor suppressor genes, and is implicated in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ezh2-IN-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary, but generally includes:
Formation of Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s binding affinity and specificity for EZH2.
Final Coupling: The final product is obtained through coupling reactions under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Ezh2-IN-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Ezh2-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.
Biology: Helps in understanding the biological pathways and mechanisms involving EZH2, including its role in cell differentiation and development.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with overexpression or mutations in EZH2.
Industry: Utilized in the development of new drugs targeting epigenetic regulators and in the production of research reagents
Mechanism of Action
Ezh2-IN-5 exerts its effects by specifically inhibiting the enzymatic activity of EZH2. The compound binds to the catalytic site of EZH2, preventing it from methylating histone H3 at lysine 27. This inhibition leads to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways. The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Ezh2-IN-5 is compared with other similar compounds, such as:
Tazemetostat: The first FDA-approved EZH2 inhibitor for the treatment of epithelioid sarcoma. Tazemetostat also targets EZH2 but has a different chemical structure and pharmacokinetic profile.
GSK126: Another EZH2 inhibitor with a distinct chemical structure and mechanism of action.
EPZ-6438: Known for its high specificity and potency against EZH2, used in various preclinical and clinical studies
Uniqueness of this compound: this compound is unique due to its specific binding affinity and selectivity for EZH2, making it a valuable tool for studying the enzyme’s role in epigenetics and its potential as a therapeutic target .
Properties
Molecular Formula |
C26H37BrN4O2 |
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Molecular Weight |
517.5 g/mol |
IUPAC Name |
5-bromo-3-[[4-(dimethylamino)cyclohexyl]-ethylamino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H37BrN4O2/c1-7-31(21-10-8-20(9-11-21)30(5)6)24-14-19(27)13-22(18(24)4)25(32)28-15-23-16(2)12-17(3)29-26(23)33/h12-14,20-21H,7-11,15H2,1-6H3,(H,28,32)(H,29,33) |
InChI Key |
FKKHGOZTTQASQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)C)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)Br |
Origin of Product |
United States |
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